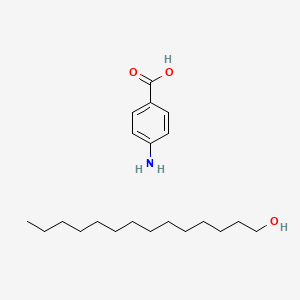
4-Aminobenzoic acid;tetradecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminobenzoic acid; tetradecan-1-ol is a compound that combines two distinct chemical entities: 4-Aminobenzoic acid and tetradecan-1-olIt is a white solid that is slightly soluble in water and is commonly used in the synthesis of folate by bacteria, plants, and fungi It is used in various industrial applications, including as an emulsifier and in the production of surfactants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobenzoic acid typically involves the reduction of 4-nitrobenzoic acid or the Hoffman degradation of the monoamide derived from terephthalic acid . Tetradecan-1-ol can be synthesized through the hydrogenation of myristic acid or by the reduction of myristyl chloride .
Industrial Production Methods
In industrial settings, 4-Aminobenzoic acid is produced mainly through the reduction of 4-nitrobenzoic acid using catalytic hydrogenation. Tetradecan-1-ol is produced by the hydrogenation of fatty acids derived from natural fats and oils .
Chemical Reactions Analysis
Types of Reactions
4-Aminobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 4-nitrobenzoic acid.
Reduction: It can be reduced to form aniline derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Tetradecan-1-ol undergoes reactions such as:
Oxidation: It can be oxidized to form tetradecanoic acid.
Esterification: It can react with carboxylic acids to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid and nitric acid.
Major Products Formed
4-Aminobenzoic acid: Major products include 4-nitrobenzoic acid and aniline derivatives.
Tetradecan-1-ol: Major products include tetradecanoic acid and various esters.
Scientific Research Applications
4-Aminobenzoic acid is widely used in scientific research due to its role in the synthesis of folate, which is essential for DNA synthesis and replication. It has applications in the development of pharmaceuticals, including anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory agents .
Tetradecan-1-ol is used in the production of surfactants, emulsifiers, and lubricants. It also finds applications in the cosmetic industry as an emollient and thickening agent .
Mechanism of Action
4-Aminobenzoic acid acts as an intermediate in the synthesis of folate by bacteria, plants, and fungi. It is involved in the conversion of chorismate to folate through the action of enzymes such as 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase . Tetradecan-1-ol exerts its effects primarily through its role as a fatty alcohol, influencing the properties of cell membranes and acting as a precursor for the synthesis of other compounds .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic acid: Similar to 4-Aminobenzoic acid but with a nitro group instead of an amino group.
Aniline: A derivative of 4-Aminobenzoic acid with a simpler structure.
Myristic acid: A fatty acid similar to tetradecan-1-ol but with a carboxyl group instead of a hydroxyl group.
Uniqueness
4-Aminobenzoic acid is unique due to its role in folate synthesis, which is crucial for DNA synthesis and replication. Tetradecan-1-ol is unique for its applications in the production of surfactants and emulsifiers, as well as its use in the cosmetic industry .
Properties
CAS No. |
113422-79-0 |
|---|---|
Molecular Formula |
C21H37NO3 |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
4-aminobenzoic acid;tetradecan-1-ol |
InChI |
InChI=1S/C14H30O.C7H7NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;8-6-3-1-5(2-4-6)7(9)10/h15H,2-14H2,1H3;1-4H,8H2,(H,9,10) |
InChI Key |
GMQCDWFGXWYLOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCO.C1=CC(=CC=C1C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


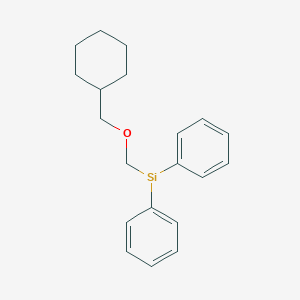
![2,6-Dimethoxy-4-[(morpholin-4-yl)methyl]phenol](/img/structure/B14316719.png)
![1-Anilino-3-[ethyl(phenyl)amino]propan-2-ol](/img/structure/B14316735.png)
![5-{[(Pyridin-4-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14316740.png)
![6-[2-(Ethylsulfanyl)ethoxy]-7H-purin-2-amine](/img/structure/B14316741.png)
![2-[8-(Carboxymethylsulfanyl)-8-sulfanylideneoctanethioyl]sulfanylacetic acid](/img/structure/B14316743.png)
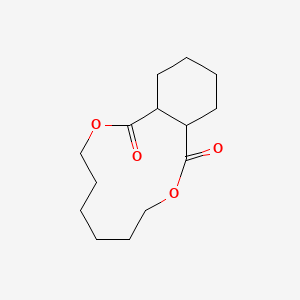
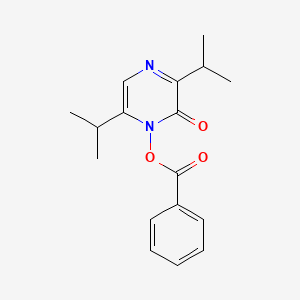
![Ethyl [(furan-2-yl)methanesulfonyl]acetate](/img/structure/B14316764.png)
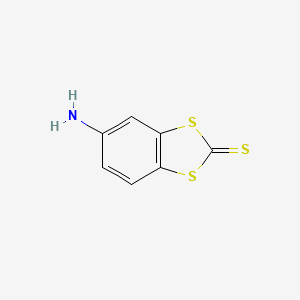
![1-(Bromomethyl)-4-[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14316775.png)
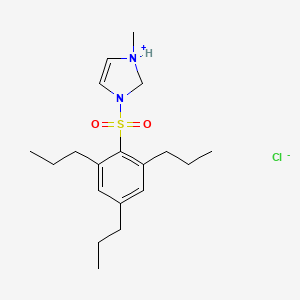
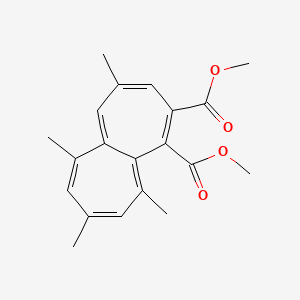
![3-Methoxy-5-[2-(trifluoromethyl)phenyl]penta-2,4-dienoic acid](/img/structure/B14316787.png)
